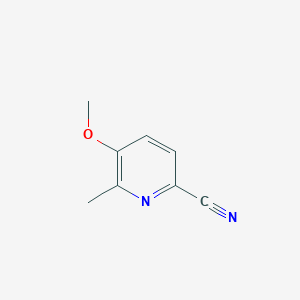

5-Methoxy-6-methylpicolinonitrile

Description

Significance of Picolinonitrile Scaffolds in Contemporary Synthetic Chemistry

Picolinonitrile scaffolds, which are pyridine (B92270) rings substituted with a nitrile group, are of considerable importance in modern organic synthesis. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This chemical plasticity makes picolinonitriles valuable intermediates in the synthesis of complex molecules.

Furthermore, the pyridine nitrogen and the nitrile group can act as coordination sites for metal catalysts, enabling a diverse range of chemical transformations. In medicinal chemistry, the picolinonitrile moiety is a recognized "privileged scaffold," appearing in numerous biologically active compounds. orgsyn.orgnih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to the binding affinity of drug candidates to their biological targets. researchgate.net The rigid aromatic structure of the pyridine ring also serves as a robust framework for the spatial presentation of other functional groups.

Overview of Methoxy- and Methyl-Substituted Pyridine Nitriles in Academic Research

The introduction of methoxy (B1213986) and methyl substituents onto the pyridine nitrile framework significantly influences the electronic properties and reactivity of the molecule.

Methoxy Group: The methoxy group (–OCH₃) is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. chemicalbook.com Its presence on the pyridine ring increases the electron density of the aromatic system, which can affect its susceptibility to electrophilic and nucleophilic attack. In academic research, methoxy-substituted pyridines are studied for their role in tuning the electronic and steric properties of ligands in coordination chemistry and for their appearance in pharmacologically active molecules. nih.govnih.gov The position of the methoxy group is crucial in directing the regioselectivity of subsequent reactions.

Methyl Group: The methyl group (–CH₃) is a weak electron-donating group through induction. Its primary influence is often steric, affecting the approach of reagents to adjacent reaction sites. nih.gov The substitution of a methyl group can also impact the lipophilicity of the molecule, a key parameter in drug design. Research on methyl-substituted pyridines often focuses on understanding how these subtle electronic and steric effects can fine-tune the properties of catalysts, functional materials, and biologically active compounds. sigmaaldrich.com

Scope and Academic Relevance of Research on 5-Methoxy-6-methylpicolinonitrile

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant academic relevance. The combination of the picolinonitrile scaffold with both methoxy and methyl substituents presents a unique platform for investigating the interplay of electronic and steric effects on the reactivity of the pyridine ring and the nitrile group.

Academic research on this and related molecules would likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient and regioselective synthetic routes to access this and similar polysubstituted pyridines.

Medicinal Chemistry: Exploring its potential as a scaffold for the development of new therapeutic agents, given the prevalence of substituted picolinonitriles in biologically active compounds. mdpi.commdpi.comnih.gov

Materials Science: Investigating its properties as a ligand for the synthesis of novel metal complexes with potential applications in catalysis or as functional materials.

Reaction Mechanism Studies: Using it as a model system to study the intricate details of electrophilic and nucleophilic aromatic substitution reactions on a highly substituted pyridine ring.

The study of this compound and its isomers, such as the commercially available 6-Methoxy-5-methylnicotinonitrile parchem.com, contributes to the fundamental understanding of structure-property relationships in heterocyclic chemistry.

Data Tables

Due to the limited direct experimental data for this compound in the public domain, the following tables provide a combination of known data for closely related compounds and predicted or inferred data for the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) |

| This compound | N/A | C₈H₈N₂O | 148.16 | Solid (predicted) | N/A |

| 6-Methyl-2-pyridinecarbonitrile sigmaaldrich.com | 1620-75-3 | C₇H₆N₂ | 118.14 | Solid | 70-74 |

| 6-Methoxy-2-pyridinecarbonitrile sigmaaldrich.com | 83621-01-6 | C₇H₆N₂O | 134.14 | Solid | 62-67 |

| 5-Methylpicolinonitrile nih.gov | 1620-76-4 | C₇H₆N₂ | 118.14 | N/A | N/A |

| 5-Bromo-6-methylpicolinonitrile biosynth.com | 1173897-86-3 | C₇H₅BrN₂ | 197.03 | N/A | 273 |

Table 2: Predicted ¹H NMR Spectral Data for this compound

Note: These are predicted chemical shifts (ppm) relative to TMS and are for illustrative purposes. Actual experimental values may vary. The predictions are based on the analysis of similar structures. amazonaws.comrsc.orgillinois.edu

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.4 - 2.6 | s |

| Methoxy (OCH₃) | ~3.9 - 4.1 | s |

| Pyridine H-3 | ~7.5 - 7.7 | d |

| Pyridine H-4 | ~6.8 - 7.0 | d |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXQUSOVOFRRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 5 Methoxy 6 Methylpicolinonitrile and Analogous Pyridyl Nitriles

De Novo Pyridine (B92270) Ring Formation Strategies Utilizing Nitrile Precursors

The construction of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce a variety of substituents with high regiocontrol. Nitriles are valuable building blocks in these strategies, participating in various cycloaddition and multicomponent reactions to form the desired pyridyl nitrile framework.

Cycloaddition Reactions for Pyridine Ring Assembly

Cycloaddition reactions represent a highly efficient method for the construction of cyclic systems, including the pyridine ring. These reactions involve the combination of multiple components in a single step, often with high atom economy.

While the classic Diels-Alder reaction provides a foundational approach to six-membered rings, non-classical [4+2] cycloaddition strategies have emerged as powerful tools for the synthesis of highly substituted pyridines. baranlab.org One such strategy involves the reaction of vinylallenes with sulfonyl cyanides. This approach leads to the formation of isopyridine cycloadducts, which can then be converted to the corresponding pyridines upon heating or treatment with a base. nih.gov The resulting 2-sulfonylpyridine products are particularly useful as they can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov

Another innovative non-classical [4+2] cycloaddition involves the reaction of o-substituted aryl alkynes or 1-methyl-1,3-enynes with nitriles. researchgate.net This method, which proceeds via a 1,5-hydrogen shift, allows for the assembly of densely substituted pyridine and isoquinoline (B145761) derivatives. researchgate.net The careful balance of two different alkali metal salts is crucial for activating the C(sp³)–H bond and achieving high chemo- and regioselectivity. researchgate.net These approaches offer a convergent and flexible route to a diverse array of substituted pyridines that would be challenging to access through traditional methods.

Diels-Alder reactions of oximinosulfonates with 1,3-dienes have also been shown to provide a regiocontrolled route to substituted pyridines. acs.org The resulting cycloadducts can be converted to pyridines in a subsequent step, demonstrating the versatility of [4+2] cycloaddition strategies in pyridine synthesis. acs.org

| Diene Component | Dienophile Component | Key Features | Resulting Pyridine Substitution Pattern |

| Vinylallenes | Sulfonyl Cyanides | Convergent strategy, forms isopyridine intermediate, allows for further functionalization via nucleophilic aromatic substitution. nih.gov | Highly substituted pyridines. nih.gov |

| o-Substituted Aryl Alkynes or 1-Methyl-1,3-enynes | Nitriles | Non-classical [4+2] cycloaddition with a 1,5-hydrogen shift, requires balanced alkali metal salts for C(sp³)–H activation. researchgate.net | Densely substituted pyridines and isoquinolines. researchgate.net |

| 1,3-Dienes | Oximinosulfonates | Regiocontrolled cycloaddition, two-step annulation protocol. acs.org | Substituted pyridines, tetrahydropyridines, and pyrrolines. acs.org |

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. nih.govchim.it A notable example for the synthesis of functionalized pyridines involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. nih.govchim.it This two-step process first yields β-methoxy-β-ketoenamides, which then undergo a cyclocondensation reaction to form highly functionalized 4-hydroxypyridine (B47283) derivatives. nih.gov

This methodology demonstrates a broad substrate scope, allowing for the synthesis of differentially substituted and enantiopure pyridines in moderate to good yields. nih.gov The use of chiral carboxylic acids and nitriles allows for the direct introduction of stereogenic centers into the pyridine side chains without loss of enantiopurity. nih.gov The resulting 4-hydroxypyridines can be further functionalized, for instance, by conversion to pyrid-4-yl nonaflates, which are versatile precursors for palladium-catalyzed cross-coupling reactions. chim.it

| Alkoxyallene | Nitrile | Carboxylic Acid | Key Features | Resulting Product |

| Lithiated Methoxyallene | Acetonitrile (B52724) | Trifluoroacetic Acid | Three-component reaction followed by cyclocondensation. nih.govchim.it | 4-Hydroxypyridine derivatives. nih.gov |

| Various Alkoxyallenes | Various Nitriles | Various Carboxylic Acids | Broad substrate scope, allows for enantiopure products. nih.gov | Differentially substituted 4-hydroxypyridines. nih.gov |

| Lithiated Alkoxyallenes | Chiral Nitriles | Chiral Carboxylic Acids | Stereospecific synthesis of pyridines with chiral side chains. nih.gov | Enantiopure 4-hydroxypyridine derivatives. nih.gov |

Named Pyridine Syntheses Applicable to Picolinonitrile Frameworks

Several classic named reactions for pyridine synthesis can be adapted to produce picolinonitrile frameworks, often with high degrees of functionalization.

The Kröhnke pyridine synthesis is a well-established method for preparing highly functionalized pyridines. wikipedia.orgnih.gov The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. nih.govresearchgate.net A significant adaptation of this method involves the use of enamino nitriles in place of the α-pyridinium methyl ketone salt. wikipedia.org This modification enhances the reactivity of the system and enables the formation of fully substituted pyridines, whereas the original method often requires an unsubstituted 3- or 5-position on the resulting pyridine ring. wikipedia.org

The mechanism of this Kröhnke-type reaction is thought to proceed through a vinylogous cyanamide (B42294) intermediate, which then undergoes a series of steps including elimination, deprotonation, cyclization, and dehydration to yield the final pyridine product. wikipedia.org This adapted Kröhnke synthesis has proven to be a versatile tool for the construction of a wide range of functionalized pyridines, including those that are fragments of biologically active molecules and useful ligands. wikipedia.orgbeilstein-journals.org

| Reactant 1 | Reactant 2 | Key Features |

| α-Pyridinium methyl ketone salts | α,β-Unsaturated carbonyl compounds | Classical Kröhnke synthesis, yields highly functionalized pyridines. wikipedia.orgnih.gov |

| Enamino nitriles | α,β-Unsaturated carbonyl compounds | Adaptation of Kröhnke synthesis, allows for fully substituted pyridines. wikipedia.org |

Advanced Functionalization of Pre-formed Pyridine Cores

In addition to de novo synthesis, the targeted functionalization of a pre-existing pyridine ring is a common strategy for accessing specific substitution patterns. This approach is particularly useful when the desired pyridine core is readily available or when specific functional groups need to be introduced at a later stage of the synthesis. For a molecule like 5-Methoxy-6-methylpicolinonitrile, this would involve starting with a substituted pyridine and introducing the methoxy (B1213986), methyl, and nitrile groups through a series of regioselective reactions.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of functional groups onto the pyridine ring, often avoiding the need for pre-functionalized starting materials. researchgate.net These methods can offer improved atom and step economy. For instance, regioselective C-H thionation of pyridine rings can be achieved through the reaction of the corresponding quaternary azinium salts with sulfur and a base. researchgate.net While direct C-H functionalization of pyridines can sometimes lead to mixtures of isomers, various strategies have been developed to control the regioselectivity, including the use of directing groups or leveraging the inherent electronic properties of the pyridine ring. researchgate.net

Another common approach involves the use of (pseudo)halopyridines in transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution reactions. researchgate.net For example, a chloropyridine could be reacted with sodium methoxide (B1231860) to introduce the methoxy group, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl group, and finally, a cyanation reaction to install the nitrile. The specific sequence of these reactions would be crucial to ensure the desired regiochemistry and avoid unwanted side reactions.

Methods for Regioselective Nitrile Group Introduction

The introduction of a nitrile group onto a pyridine ring can be achieved through various methods, each with its own advantages and challenges in terms of regioselectivity and substrate scope.

Cyanation of Pyridine N-Oxides

A classical and reliable method for the introduction of a cyano group at the C2 position of a pyridine ring is through the reaction of the corresponding pyridine N-oxide. This transformation, often referred to as the Reissert-Henze reaction, typically involves the activation of the N-oxide with an acylating agent, followed by nucleophilic attack of a cyanide anion.

For the synthesis of this compound, this would involve the preparation of 5-methoxy-6-methylpyridine N-oxide as a key intermediate. The N-oxide can be synthesized by the oxidation of 5-methoxy-6-methylpyridine. The subsequent cyanation is typically carried out using a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or benzoyl chloride. chem-soc.si The reaction proceeds via an intermediate N-acyloxypyridinium salt, which readily undergoes nucleophilic attack by the cyanide ion at the C2 position, followed by rearomatization to yield the desired picolinonitrile.

The general reaction conditions for the cyanation of a substituted pyridine N-oxide are summarized in the table below.

| Cyanide Source | Activating Agent | Solvent | Typical Yield | Reference |

| KCN | Dimethylcarbamoyl chloride | CH3CN | Good | chem-soc.si |

| NaCN | Dimethylcarbamoyl chloride | CH3CN | Lower | chem-soc.si |

| AgCN | Dimethylcarbamoyl chloride | CH3CN | Lower | chem-soc.si |

| Zn(CN)2 | Dimethylcarbamoyl chloride | CH3CN | Low | chem-soc.si |

| TMSCN | Dimethylcarbamoyl chloride | - | Good (69%) | chem-soc.si |

Table 1: Reagents for the Cyanation of Pyridine N-Oxides.

It is important to note that the use of different cyanide sources and activating agents can significantly impact the reaction yield. chem-soc.si For instance, in the synthesis of 2-cyano-4-amidopyridine, potassium cyanide with dimethylcarbamoyl chloride in acetonitrile gave the best results, while other cyanide salts like NaCN and AgCN resulted in lower yields. chem-soc.si

C-H Cyanation Methodologies for Pyridines

More contemporary approaches to nitrile group installation involve the direct C-H cyanation of the pyridine ring. These methods offer a more atom-economical route by avoiding the pre-functionalization step of N-oxide formation. While specific examples for this compound are not prevalent in the literature, general methodologies for the C-H cyanation of pyridines have been developed. These often involve transition-metal catalysis or photoredox catalysis to achieve regioselective functionalization. The inherent electronic properties of the pyridine ring, with the nitrogen atom rendering the ring electron-deficient, typically direct incoming electrophilic reagents or radical species to the C2, C4, and C6 positions. The existing substituents on the ring, such as the methoxy and methyl groups in the target molecule, would play a crucial role in directing the regiochemical outcome of a C-H cyanation reaction.

Installation and Transformation of Methoxy and Methyl Substituents

The strategic placement of the methoxy and methyl groups is critical for the synthesis of the target compound. These groups can be introduced either before or after the installation of the nitrile functionality, and their presence influences the reactivity and regioselectivity of subsequent transformations.

Halogenation and Subsequent Functionalization (e.g., Bromination of 5-methoxy-3-methylpicolinonitrile)

Halogenation of the pyridine ring provides a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution. For a closely related analogue, 3-bromo-5-methylpicolinonitrile, a direct bromination of 5-methylpicolinonitrile has been reported. This electrophilic aromatic substitution is typically carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or a chlorinated solvent. Temperature control is crucial to prevent over-bromination.

Table 2: Reagents for the Bromination of 5-Methylpicolinonitrile.

| Brominating Agent | Solvent(s) | Temperature | Catalyst (optional) |

| Bromine (Br2) | Acetic acid, Chloroform, Dichloromethane | 0–25 °C | Iron(III) bromide (FeBr3) |

| N-bromosuccinimide (NBS) | Acetic acid, Chloroform, Dichloromethane | 0–25 °C | - |

This methodology suggests that a similar direct halogenation of a pre-existing methoxy- and methyl-substituted picoline or picolinonitrile could be a viable strategy. The regioselectivity of such a reaction would be governed by the directing effects of the existing substituents. The electron-donating methoxy and methyl groups would activate the ring towards electrophilic attack, and their positions would determine the site of halogenation.

Site-Selective Alkoxylation and Alkylation Strategies

The introduction of methoxy and methyl groups onto the pyridine ring can be achieved through various site-selective strategies. 2-methoxypyridines are known to have a less basic nitrogen atom compared to unsubstituted pyridines due to the inductive electron-withdrawing effect of the alkoxy group. nih.gov This modulation of basicity can be exploited to facilitate reactions that might otherwise be low-yielding. nih.gov

The synthesis of substituted pyridines with diverse functional groups can also be achieved through ring-remodeling strategies of other heterocyclic systems. nih.gov For instance, the remodeling of (aza)indole or benzofuran (B130515) skeletons can lead to the formation of multi-functionalized pyridines. nih.gov

Furthermore, chemoselective demethylation of methoxypyridines has been demonstrated using reagents like L-selectride, which can be useful for transformations of the methoxy group if required. elsevierpure.com

Control of Regioselectivity and Stereoselectivity in Pyridine Functionalization

The control of regioselectivity is a central challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, combined with the electronic and steric effects of existing substituents, dictate the position of incoming groups.

In the context of this compound, the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group (if introduced early) would be critical. For instance, in electrophilic substitutions, the activating methoxy and methyl groups would direct incoming electrophiles, while in nucleophilic substitutions, the nitrile group would activate the ring for attack.

Recent advances have focused on developing methodologies that allow for precise control over regioselectivity. These include the use of directing groups, transition-metal catalysis, and the exploitation of subtle electronic and steric parameters. For example, the regioselectivity of reactions on methoxypyridines can be influenced by the conformational preferences of the methoxy group, which can block or expose certain positions on the ring to reacting species. nih.gov The development of C4-selective amination of pyridines has been achieved through the electronic tuning of external pyridine reagents, highlighting the strategic installation of functional groups. nih.gov

Directing Group Effects and Mechanistic Determinants of Regioselectivity

The regiochemical outcome of substitution reactions on the pyridine ring is governed by a complex interplay of electronic and steric factors. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack and influences the position of nucleophilic attack. Directing groups play a crucial role in overcoming the inherent reactivity patterns of the pyridine nucleus, enabling the synthesis of specific isomers.

One powerful strategy involves the temporary modification of the pyridine ring to control the regioselectivity of a subsequent functionalization. For instance, the use of a maleate-derived blocking group has been shown to enable excellent control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines. This approach addresses the long-standing challenge of direct C-4 alkylation, which often leads to mixtures of regioisomers. The blocking group effectively shields other positions, directing the incoming radical to the desired C-4 position.

Another approach to achieving regioselectivity is through the formation of pyridyne intermediates. The distortion of the aryne triple bond, influenced by the electronic properties of substituents, can dictate the site of nucleophilic attack. Electron-withdrawing groups can polarize the pyridyne, favoring attack at a specific carbon atom and leading to a high degree of regioselectivity.

Furthermore, the regioselectivity of pyridine functionalization can be controlled through the formation of intermediate species like oxazoline[3,2-a]pyridiniums. These intermediates, formed from 2-(2,2-dimethoxyethoxy)-pyridines, can undergo regioselective C-O or C-N bond cleavage upon treatment with different nucleophiles. Computational studies have revealed that the reaction pathway and resulting regioselectivity are dependent on the nature of the nucleophile. For example, aniline (B41778) and aliphatic amines preferentially attack the C8 position to yield N-substituted pyridones, whereas certain phenylalkylamines favor attack at the C2 position to form 2-substituted pyridines. nih.govresearchgate.net This selectivity is attributed to cation-π interactions between the aromatic ring of the nucleophile and the pyridinium (B92312) intermediate, which stabilize the transition state leading to the 2-substituted product. nih.govresearchgate.net

The inherent electronic properties of the pyridine ring also play a direct role in its reactivity. Gas-phase studies have shown that the acidity of the C-H protons on the pyridine ring varies with position, with the 4-position being the most acidic, followed by the 3- and then the 2-position. This difference in acidity is attributed to the strong π-electron-withdrawing effect of the nitrogen atom. These fundamental electronic properties underpin the regioselectivity observed in many pyridine functionalization reactions.

| Method | Directing Principle | Regioselectivity | Key Intermediates |

| Maleate-derived blocking group | Steric hindrance and electronic deactivation of other positions | C-4 alkylation | Pyridinium ylide |

| Substituted Pyridynes | Aryne bond distortion by electron-withdrawing groups | Controlled nucleophilic addition | Pyridyne |

| Oxazoline[3,2-a]pyridiniums | Nucleophile-dependent bond cleavage and cation-π interactions | C-2 or C-8 substitution | Oxazoline[3,2-a]pyridinium |

| Direct Deprotonation | Inherent electronic properties of the pyridine ring | C-4 > C-3 > C-2 | Pyridyl anion |

Stereospecific Transformations of Alkylboron Nucleophiles in Pyridine Synthesis

The incorporation of chiral centers into the pyridine framework is a key objective in the synthesis of many biologically active molecules. Stereospecific transformations involving alkylboron nucleophiles have emerged as a powerful tool for achieving this goal. While the direct use of alkylboron reagents in the de novo cyclization to form a chiral pyridine ring is less common, their application in the functionalization of pre-formed pyridine derivatives has been well-established, offering a high degree of stereocontrol.

A significant advancement in this area is the palladium-catalyzed stereospecific cross-coupling of secondary alkylboron nucleophiles with aryl halides. digitellinc.com This methodology allows for the formation of C-C bonds with a high degree of stereofidelity. When optically active secondary alkyltrifluoroborates are employed, the cross-coupling reaction proceeds with a clean inversion of configuration at the stereogenic carbon center. digitellinc.com This process is tolerant of a variety of functional groups and provides a reliable method for the construction of optically active molecules containing a pyridine ring. The utility of this approach lies in its potential to create libraries of chiral compounds for drug discovery. researchgate.net

More recently, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine and sp2-hybridized boronic acids. nih.govacs.org This multi-step process begins with the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate. This is followed by a rhodium-catalyzed asymmetric carbometalation with an aryl, heteroaryl, or vinyl boronic acid. nih.govacs.org The reaction proceeds with high yield and excellent enantioselectivity, demonstrating the power of this approach for creating chiral piperidine (B6355638) precursors. The stereochemistry of the final product is controlled by the chiral ligand on the rhodium catalyst.

While this method yields a tetrahydropyridine (B1245486) rather than a fully aromatic pyridine, it represents a crucial example of a stereospecific transformation involving an alkylboron nucleophile and a pyridine-derived substrate. The resulting enantioenriched tetrahydropyridines can be valuable building blocks for the synthesis of more complex chiral molecules. The mechanistic details of this reaction have been investigated, with deuterium (B1214612) labeling studies suggesting a carbometalation followed by a regioselective protodemetalation step. nih.govacs.org

| Reaction | Alkylboron Reagent | Catalyst | Stereochemical Outcome | Product Type |

| Cross-Coupling | Secondary alkyltrifluoroborates | Palladium | Inversion of configuration | Substituted Pyridine |

| Asymmetric Reductive Heck | Aryl/Vinyl Boronic Acids | Rhodium with chiral ligand | High enantioselectivity | 3-Substituted Tetrahydropyridine |

Reactivity Profiles and Derivatization Pathways of 5 Methoxy 6 Methylpicolinonitrile

Chemical Transformations of the Nitrile Functionality

The nitrile group (—C≡N) is a valuable functional handle that can be converted into several other important chemical entities through a range of established synthetic protocols. Its reactivity is characterized by the electrophilic nature of the carbon atom, making it susceptible to attack by nucleophiles, and the ability of the nitrogen atom to coordinate with acids. libretexts.orglibretexts.org

Key transformations of the nitrile group in picolinonitriles include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating attack by water. youtube.comyoutube.com This process proceeds through an amide intermediate, which can sometimes be isolated under mild conditions. libretexts.orgyoutube.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com For 5-Methoxy-6-methylpicolinonitrile, hydrolysis would yield 5-methoxy-6-methylpicolinamide or, upon more vigorous heating, 5-methoxy-6-methylpicolinic acid. google.com

Reduction: The nitrile group is readily reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orggoogle.com The reduction with LiAlH₄ involves successive nucleophilic additions of hydride ions. libretexts.org Catalytic hydrogenation, often using catalysts like Raney Nickel, Palladium, or Platinum, provides a scalable method to produce the corresponding aminomethylpyridine. google.com This converts this compound into (5-methoxy-6-methylpyridin-2-yl)methanamine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often catalyzed by zinc or copper salts. scielo.brorganic-chemistry.org This "click chemistry" approach provides a reliable route to 5-substituted-1H-tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. youtube.comnih.gov Reacting this compound with sodium azide, for instance, would produce 5-(5-methoxy-6-methylpyridin-2-yl)-1H-tetrazole. Other cycloadditions, such as those with nitrile oxides to form isoxazoles or with dienes in hetero-Diels-Alder reactions, further expand the synthetic utility of the nitrile functionality. youtube.comyoutube.com

Table 1: Summary of Potential Nitrile Group Transformations

| Transformation | Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild conditions) | -CONH₂ |

| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ (vigorous heating) | -COOH |

| Reduction to Primary Amine | 1. LiAlH₄, Ether/THF; 2. H₂O | -CH₂NH₂ |

| H₂, Raney Ni or Pd/C, Alcohol | -CH₂NH₂ | |

| [3+2] Cycloaddition to Tetrazole | NaN₃, ZnCl₂ or CuSO₄, DMF or H₂O | 5-Substituted-1H-tetrazole |

Reactivity of the Substituted Pyridine (B92270) Core

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. pearson.comuoanbar.edu.iq This generally makes it resistant to electrophilic aromatic substitution but reactive towards nucleophiles and radical species. The substituents—methoxy (B1213986) (electron-donating), methyl (weakly electron-donating), and nitrile (electron-withdrawing)—exert significant influence on the regioselectivity of reactions involving the pyridine core.

Advanced C-H Activation and Functionalization Reactions

Direct C-H functionalization is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. Both transition-metal-catalyzed and radical-mediated pathways have proven effective for the derivatization of electron-deficient heteroarenes like pyridine.

The direct functionalization of pyridine C-H bonds using transition metals such as palladium, rhodium, iridium, and copper is a well-established field. rsc.orggoogle.com These reactions, which include arylation, alkylation, and alkenylation, typically show a strong preference for the C2 and C4 positions due to the electronic nature of the pyridine ring. google.com The nitrogen atom can coordinate to the metal center, directing the catalytic activity to the ortho (C2/C6) positions. pearson.comnih.gov

For this compound, the C6 position is blocked by the methyl group. The C2 position is occupied by the nitrile. Therefore, C-H activation would be directed towards the remaining open positions, C3 and C4. The electronic effects of the existing substituents play a crucial role. The electron-donating methoxy group at C5 would activate the ortho-position (C4) and the para-position (C2, blocked), while the electron-withdrawing nitrile at C2 deactivates the ring, particularly at the ortho (C3) and para (C5, substituted) positions. The interplay of these directing effects makes predicting the precise site of functionalization complex, often requiring empirical screening of catalysts and conditions. Palladium catalysis is particularly noteworthy for its versatility in C-H arylation of pyridines.

Table 2: Representative Transition Metal-Catalyzed C-H Functionalization of Pyridines

| Catalyst System | Reaction Type | Typical Position |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | C-H Arylation | C2, C3, C4 |

| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Alkylation/Alkenylation | C2 |

| Iridium (e.g., [Ir(cod)OMe]₂) | C-H Borylation | C2, C4 |

| Copper (e.g., CuI, Cu(OAc)₂) | C-H Amination/Alkoxylation | C2 |

Note: Regioselectivity is highly dependent on the specific substrate, directing groups, and reaction conditions.

Radical addition reactions are particularly well-suited for the functionalization of electron-deficient heteroarenes. scielo.brelectronicsandbooks.com The Minisci reaction and its modern variants, often initiated by photoredox or electrochemical methods, allow for the introduction of alkyl and aryl groups onto the pyridine ring with high regioselectivity. organic-chemistry.orgrsc.org These reactions proceed via the addition of a nucleophilic radical to the protonated pyridine ring, which is highly electrophilic.

The regioselectivity of radical attack on the pyridinium (B92312) ion is governed by the stability of the resulting radical intermediate, favoring attack at the C2 and C4 positions. scielo.brelectronicsandbooks.com In this compound, with the C2 and C6 positions substituted, the most likely site for radical functionalization would be the C4 position. This provides a complementary approach to transition metal-catalyzed methods for introducing substituents onto the pyridine core. For example, radical alkylation using alkyl carboxylic acids under photoredox conditions could selectively install an alkyl group at the C4 position. organic-chemistry.org

Cross-Coupling Reactions at Substituted Positions

While C-H activation offers direct functionalization, classical cross-coupling reactions provide a robust and predictable method for forming carbon-carbon and carbon-heteroatom bonds at specific positions. This requires the initial introduction of a leaving group, typically a halogen, onto the pyridine ring.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. youtube.comnih.gov This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govmdpi.com

To apply this methodology to this compound, a halogen must first be installed on the ring. The synthesis of a related compound, 3-bromo-6-methylpicolinonitrile, highlights this strategy. google.com Assuming a similar halogenation could be performed on the 5-methoxy analogue to produce 3-bromo-5-methoxy-6-methylpicolinonitrile, this halo-pyridine becomes a prime substrate for Suzuki coupling.

The reaction would involve treating the bromo-substituted picolinonitrile with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. youtube.com Common catalysts include Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. mdpi.com The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle. youtube.com This pathway offers a reliable and modular route to a wide range of C3-arylated derivatives of this compound, which would be difficult to access via direct C-H activation methods.

Table 3: Typical Conditions for Suzuki Cross-Coupling of a Bromo-Pyridine

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromo-5-methoxy-6-methylpicolinonitrile | Electrophilic Partner |

| Boron Reagent | Phenylboronic Acid (PhB(OH)₂) | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent |

| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction Medium |

Other Transition Metal-Catalyzed C-C, C-N, C-O, C-S, and C-P Cross-Coupling Reactions

The halogenated derivatives of this compound are ideal substrates for a range of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at specific positions on the pyridine ring. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

C-C Bond Formation: Beyond the well-known Suzuki and Negishi reactions, other palladium-catalyzed methodologies can be employed. For instance, the Sonogashira coupling of a bromo-derivative with terminal alkynes would yield alkynyl-substituted picolinonitriles. Similarly, Stille coupling with organostannanes or Hiyama coupling with organosilanes could introduce various alkyl, vinyl, or aryl groups.

C-N, C-O, and C-S Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Reacting the bromo- or chloro-substituted picolinonitrile with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable base would lead to the corresponding amino-picolinonitriles. Analogous palladium- or copper-catalyzed reactions can be used to form C-O and C-S bonds by coupling with alcohols, phenols, or thiols. These reactions significantly expand the chemical space accessible from the core structure.

C-P Bond Formation: The formation of carbon-phosphorus bonds can be achieved through reactions such as the Hirao coupling. This involves the palladium-catalyzed reaction of a halo-picolinonitrile with a dialkyl phosphite (B83602) to introduce a phosphonate (B1237965) group, a valuable functional group in medicinal chemistry and for the synthesis of ligands.

The following table summarizes potential cross-coupling reactions for a hypothetical halo-substituted this compound, based on established methodologies for halo-pyridines.

| Coupling Reaction | Reactant 1 (Aryl Halide) | Reactant 2 | Catalyst System (Typical) | Product Type |

| Sonogashira | 5-Bromo-6-methylpicolinonitrile | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl-picolinonitrile |

| Stille | 5-Bromo-6-methylpicolinonitrile | Organostannane | Pd(PPh₃)₄ | Aryl/Alkyl-picolinonitrile |

| Buchwald-Hartwig | 5-Bromo-6-methylpicolinonitrile | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Amino-picolinonitrile |

| Ullmann (C-O) | 5-Bromo-6-methylpicolinonitrile | Alcohol/Phenol | CuI, Base | Alkoxy/Aryloxy-picolinonitrile |

| Ullmann (C-S) | 5-Bromo-6-methylpicolinonitrile | Thiol | CuI, Base | Alkyl/Arylthio-picolinonitrile |

| Hirao | 5-Bromo-6-methylpicolinonitrile | H-P(O)(OR)₂ | Pd(OAc)₂, Ligand | Phosphonyl-picolinonitrile |

Systematic Derivatization for Tailored Chemical Properties

The systematic derivatization of this compound is key to fine-tuning its physicochemical and biological properties for specific applications, such as in the development of novel pharmaceuticals or functional materials. A logical and efficient approach to creating a library of derivatives would involve a multi-pronged strategy targeting different reactive sites on the molecule.

A plausible synthetic route for systematic derivatization would commence with the selective halogenation of the this compound core. This initial step provides a versatile intermediate that can then be subjected to a battery of the cross-coupling reactions detailed in the previous section.

Further derivatization can be achieved by targeting the other functional groups present in the molecule:

The Cyano Group: The nitrile functionality is a versatile precursor for a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones. Each of these transformations dramatically alters the electronic and steric properties of the molecule.

The Methoxy Group: The methoxy group can be demethylated to reveal a phenol. This phenolic hydroxyl group can then be further functionalized through etherification or esterification, providing another avenue for structural diversification.

The Methyl Group: The methyl group, while generally less reactive, can potentially be functionalized through radical halogenation or oxidation under specific conditions to introduce further points of diversity.

The table below outlines a potential systematic derivatization strategy starting from this compound.

| Starting Material | Reagent/Reaction | Intermediate/Product | Potential Subsequent Reactions |

| This compound | NBS or NCS | 5-Bromo/Chloro-6-methylpicolinonitrile | Cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) |

| This compound | H₂SO₄, H₂O | 5-Methoxy-6-methylpicolinamide | Further functionalization of the amide |

| This compound | H₂, Raney Ni | 5-Methoxy-6-methyl-2-(aminomethyl)pyridine | Acylation, alkylation of the amine |

| This compound | BBr₃ | 5-Hydroxy-6-methylpicolinonitrile | Etherification, esterification of the phenol |

This systematic approach allows for the modular construction of a diverse library of compounds from a single core structure, facilitating the exploration of structure-activity relationships.

Applications of 5 Methoxy 6 Methylpicolinonitrile As a Versatile Synthetic Intermediate

A Precursor in the Realm of Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Methoxy-6-methylpicolinonitrile makes it an ideal starting material for the synthesis of more elaborate heterocyclic frameworks. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group influences the reactivity of the pyridine ring, enabling a range of chemical transformations.

Laying the Foundation for Azaindenoisoquinoline Frameworks

While direct and explicit studies detailing the conversion of this compound into azaindenoisoquinoline frameworks are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential as a precursor for such scaffolds. The synthesis of azaindenoisoquinolines often involves the construction of a fused polycyclic system containing both pyridine and isoquinoline (B145761) moieties. The nitrile group of this compound can serve as a key handle for annulation reactions, a common strategy for building fused heterocyclic rings. For instance, the nitrile could potentially undergo cyclization with a suitably functionalized partner to form the core structure of an azaindenoisoquinoline. The methoxy and methyl groups can further be modified to introduce additional diversity into the final molecule.

Assembling Densely Substituted Pyridine Derivatives and Pyridin-4-ols

The inherent functionality of this compound lends itself to the synthesis of a variety of densely substituted pyridine derivatives. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations open up avenues for further derivatization of the pyridine ring.

Furthermore, the synthesis of pyridin-4-ols from 2-cyanopyridine (B140075) precursors is a known transformation in organic chemistry. This typically involves the addition of a nucleophile to the C4 position of the pyridine ring, followed by subsequent chemical manipulations. While specific examples utilizing this compound for this purpose are not readily found in the literature, the general principle suggests a plausible synthetic route. The electronic properties of the methoxy and methyl substituents would influence the regioselectivity and efficiency of such a reaction.

A Contributor to Complex Molecular Architectures

Beyond its role as a precursor to fundamental heterocyclic systems, this compound has potential applications as a strategic intermediate in the synthesis of more complex and functionally relevant organic molecules.

A Potential Building Block for Biological Probe Molecules

The development of biological probes, such as labeled tetrazines, is a rapidly advancing area of chemical biology. Tetrazines are prized for their role in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder reactions. The synthesis of substituted tetrazines often starts from nitrile precursors. General methods have been developed for the metal-catalyzed synthesis of 1,2,4,5-tetrazines directly from nitriles and hydrazine. This suggests that this compound could serve as a valuable starting material for the creation of novel tetrazine-based probes. The methoxy and methyl groups could be used to tune the electronic properties and steric profile of the resulting tetrazine, potentially influencing its reactivity and suitability for specific biological applications.

A Strategic Intermediate in the Synthesis of Relevant Organic Compounds

The chemical literature contains numerous examples of how functionalized picolinonitriles are employed as key intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. The nitrile group can be a linchpin for constructing carbon-carbon and carbon-heteroatom bonds, making it a powerful tool for molecular assembly. While specific, non-prohibited examples detailing the use of this compound as a strategic intermediate are not prominently featured in accessible scientific databases, its structural features align with those of intermediates used in the synthesis of various bioactive molecules. The pyridine core is a common scaffold in medicinal chemistry, and the substituents on this compound offer points for diversification and optimization of biological activity.

A Potential Role in the Multi-step Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. Functionalized heterocyclic building blocks are often crucial for the successful construction of these complex molecules. Although no published total syntheses explicitly report the use of this compound, its potential as a versatile intermediate suggests it could be a valuable tool in this endeavor. The ability to elaborate the nitrile and modify the pyridine ring would allow for the incorporation of this fragment into a larger, more complex natural product or its analogue. The synthesis of such molecules often requires a retrosynthetic approach where key building blocks with specific functionalities are identified, and this compound fits the profile of such a strategic fragment.

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei. For 5-Methoxy-6-methylpicolinonitrile, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

In ¹H NMR spectroscopy, the proton signals are expected to appear at characteristic chemical shifts, influenced by the electronic effects of the nitrile, methoxy (B1213986), and methyl groups on the pyridine (B92270) ring. The protons on the aromatic ring would exhibit distinct splitting patterns due to spin-spin coupling with adjacent protons. The methyl and methoxy protons would each appear as singlets, with their chemical shifts providing further confirmation of the structure.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with the chemical shifts of the aromatic, nitrile, methyl, and methoxy carbons appearing in their expected regions.

| ¹H NMR (Proton NMR) Data | ¹³C NMR (Carbon NMR) Data |

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | Aromatic Protons |

| Data not publicly available | Methoxy Protons (-OCH₃) |

| Data not publicly available | Methyl Protons (-CH₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be utilized to determine its exact molecular weight, which can then be compared to the calculated theoretical value to confirm the elemental composition.

Upon ionization in the mass spectrometer, the molecule would undergo fragmentation, breaking at predictable bonds. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of the methyl group, the methoxy group, or the nitrile group, leading to the formation of stable cationic fragments.

| Mass Spectrometry Data |

| Technique |

| High-Resolution Mass Spectrometry (HRMS) |

| Electron Ionization (EI-MS) |

Note: While specific mass-to-charge ratios (m/z) of fragments are dependent on the ionization method and energy, the table outlines the expected outcomes of the analysis.

Chromatographic Techniques for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for analyzing non-volatile compounds like this compound.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A solvent system (mobile phase) is then pumped through the column, and the compound separates from impurities based on its differential partitioning between the two phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). By using a detector, such as a UV-Vis spectrophotometer, the purity of the compound can be assessed by observing the number and size of the peaks in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample.

| HPLC Analysis Parameters |

| Parameter |

| Column |

| Mobile Phase |

| Detector |

| Purity Assessment |

Note: The specific parameters for an HPLC method would need to be optimized for the best separation and peak shape.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency, and when the molecule is irradiated with IR light, it will absorb energy at the frequencies corresponding to these vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic C-H and C=C bonds. The presence of a strong, sharp peak in the region of 2220-2240 cm⁻¹ would be a clear indication of the C≡N stretch of the nitrile group. The C-O stretching vibration of the methoxy group would likely appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

| Characteristic IR Absorption Bands |

| Functional Group |

| Nitrile (C≡N) |

| Aromatic C=C |

| C-O (Methoxy) |

| Aromatic C-H |

Note: The exact positions of the IR peaks can be influenced by the overall molecular structure and intermolecular interactions.

Future Research Trajectories and Unresolved Challenges in 5 Methoxy 6 Methylpicolinonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes to Substituted Picolinonitriles

The efficient synthesis of specifically substituted picolinonitriles like 5-Methoxy-6-methylpicolinonitrile remains a significant challenge. Current synthetic strategies often involve multi-step processes with limitations in yield and sustainability. Future research will likely focus on the development of more direct and environmentally benign methods.

A key area of exploration will be the late-stage functionalization of pre-assembled pyridine (B92270) rings. This approach avoids the need to carry sensitive functional groups through a lengthy synthetic sequence. For instance, the direct C-H activation and subsequent methoxylation or methylation of a picolinonitrile core could provide a more atom-economical route. The development of catalysts that can selectively target specific positions on the pyridine ring will be crucial for the success of this strategy.

Furthermore, the exploration of flow chemistry for the synthesis of substituted picolinonitriles presents a promising avenue for improving safety, scalability, and reproducibility. Continuous-flow reactors can enable the use of hazardous reagents and extreme reaction conditions with greater control, potentially leading to higher yields and purities.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | Atom economy, reduced step count | Catalyst selectivity, functional group tolerance |

| Flow Chemistry | Improved safety, scalability, reproducibility | Initial setup cost, optimization of reaction parameters |

| Novel Cyclization Reactions | Access to diverse substitution patterns | Availability of starting materials, control of regioselectivity |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of the picolinonitrile scaffold is dictated by the interplay of the electron-withdrawing nitrile group and the inherent electronic properties of the pyridine ring, which are further modulated by the methoxy (B1213986) and methyl substituents. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. The pyridine ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions.

Future research should aim to uncover novel reactivity patterns of this compound. For instance, the investigation of its behavior under photochemical or electrochemical conditions could reveal new and unexpected transformations. The strategic placement of the methoxy and methyl groups may also enable unique intramolecular reactions, leading to the formation of complex polycyclic structures.

A particularly interesting area of future study is the metal-catalyzed functionalization of the picolinonitrile core. While palladium-catalyzed cross-coupling reactions are well-established for pyridine derivatives, the exploration of more abundant and less expensive metals, such as iron, copper, and nickel, as catalysts for these transformations is a key goal for sustainable chemistry.

Expansion of Its Strategic Applications in Complex Chemical Synthesis

Substituted picolinonitriles are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules. The nitrile group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, which are ubiquitous in pharmaceuticals and agrochemicals.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds. The methoxy and methyl groups can provide steric and electronic handles to fine-tune the properties of the final molecule. Future research should focus on demonstrating the utility of this compound in the synthesis of specific target molecules with potential applications in medicine or materials science.

For example, the incorporation of the this compound scaffold into larger, more complex structures could lead to the discovery of new drug candidates with improved efficacy and selectivity. Furthermore, the development of polymers or functional materials derived from this picolinonitrile could open up new avenues in materials science.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions. In the context of this compound, computational modeling can play a crucial role in accelerating its exploration.

Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, providing insights into its reactivity. researchgate.net For instance, the calculation of molecular orbital energies and charge distributions can help to identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net Computational methods can also be used to model reaction mechanisms and predict the outcomes of different synthetic routes, thereby guiding experimental efforts.

Furthermore, the development of machine learning algorithms trained on large datasets of chemical reactions could enable the in silico prediction of optimal reaction conditions for the synthesis and transformation of this compound. This data-driven approach has the potential to significantly reduce the time and resources required for the discovery of new chemical transformations.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, and reactivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with other molecules. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of synthetic routes. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.